molecular formula C12H12N2O5S B1277039 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione CAS No. 220510-03-2

5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione

Cat. No.: B1277039
CAS No.: 220510-03-2
M. Wt: 296.3 g/mol
InChI Key: AKGSTTAKYFDPMP-UHFFFAOYSA-N
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Description

5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and an indole core

Scientific Research Applications

5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.

Future Directions

Future research could focus on synthesizing this compound and testing its biological activity. The indole core and morpholine ring are both common features in pharmaceuticals, so this compound could potentially have interesting biological properties .

Biochemical Analysis

Biochemical Properties

5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair . The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the morpholine ring enhances the compound’s solubility and stability, facilitating its use in various biochemical assays.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis by disrupting key signaling pathways . It can modulate gene expression by inhibiting transcription factors and altering the expression of genes involved in cell proliferation and survival. Furthermore, this compound affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to reduced energy production and increased oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming stable complexes that inhibit their activity . This compound can also interact with DNA and RNA, affecting transcription and translation processes. By inhibiting key enzymes and modulating gene expression, this compound disrupts cellular homeostasis and induces cell death in certain contexts.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can inhibit specific enzymes without causing significant toxicity . At higher doses, it may induce adverse effects such as liver and kidney damage, as well as hematological abnormalities. Threshold effects have been observed, where a certain concentration is required to achieve therapeutic benefits without causing toxicity. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit enzymes such as DHFR, affecting the folate cycle and nucleotide synthesis . This compound may also influence the metabolism of other drugs by modulating the activity of cytochrome P450 enzymes, leading to altered drug clearance and potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s distribution is influenced by its affinity for specific tissues and cellular compartments, leading to localized effects on target cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . It may also localize to the mitochondria, affecting mitochondrial function and inducing apoptosis in certain cell types. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, enhancing its efficacy in biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the sulfonylated indole reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis of Indole Derivatives: Utilizing high-yield Fischer indole synthesis methods.

    Efficient Sulfonylation: Employing optimized reaction conditions to ensure high conversion rates and purity.

    Automated Nucleophilic Substitution: Using automated reactors to introduce the morpholine ring efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles (e.g., amines, thiols), basic or acidic catalysts.

Major Products

    Oxidation Products: Oxidized indole derivatives.

    Reduction Products: Reduced indole derivatives.

    Substitution Products: Substituted indole derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
  • 5-(morpholin-4-ylsulfonyl)indoline
  • N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives

Uniqueness

5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione stands out due to its unique combination of an indole core, a morpholine ring, and a sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c15-11-9-7-8(1-2-10(9)13-12(11)16)20(17,18)14-3-5-19-6-4-14/h1-2,7H,3-6H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGSTTAKYFDPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429023
Record name 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220510-03-2
Record name 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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